molecular formula C10H10N4O2S B2931093 4-ethyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol CAS No. 400064-09-7

4-ethyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2931093
CAS No.: 400064-09-7
M. Wt: 250.28
InChI Key: OPDJIMWSFJWMHI-UHFFFAOYSA-N
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Description

4-Ethyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an ethyl group at position 4, a 3-nitrophenyl group at position 5, and a thiol (-SH) group at position 3. The 3-nitrophenyl moiety introduces strong electron-withdrawing effects due to the nitro (-NO₂) group at the meta position, influencing the compound’s electronic properties, solubility, and reactivity. This structure is commonly synthesized via cyclization of thiosemicarbazides under alkaline conditions or through Schiff base formation by condensing amino-triazole-thiol precursors with aldehydes . Its applications span antimicrobial, antioxidant, and enzyme inhibition studies, with structural modifications (e.g., substituent variations) tailoring its bioactivity .

Properties

IUPAC Name

4-ethyl-3-(3-nitrophenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2S/c1-2-13-9(11-12-10(13)17)7-4-3-5-8(6-7)14(15)16/h3-6H,2H2,1H3,(H,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPDJIMWSFJWMHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-ethyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 3-nitrobenzaldehyde with ethyl hydrazinecarboxylate to form an intermediate hydrazone. This intermediate is then cyclized using thiourea under acidic conditions to yield the desired triazole compound. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Chemical Reactions Analysis

4-ethyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.

    Medicine: Its potential as an anticancer agent has been explored due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Industry: It is used in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 4-ethyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in microbial cells. In cancer cells, it may inhibit enzymes like topoisomerases, which are crucial for DNA replication and cell division .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Electron-Withdrawing vs. 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT): The electron-donating -NH₂ and phenyl groups improve radical scavenging capacity, achieving 70–80% DPPH• inhibition in assays . 4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol: The thiophene substituent enhances π-π stacking in coumarin hybrids, showing promise in SARS-CoV-2 protein binding .

Table 1: Substituent Impact on Key Properties

Compound Position 5 Substituent Electronic Effect Notable Bioactivity
4-Ethyl-5-(3-nitrophenyl)-... (Target) 3-Nitrophenyl Withdrawing Antimicrobial (predicted)
4-Amino-5-(4-pyridyl)-... (AP) 4-Pyridyl Mixed Antioxidant (High DPPH• scavenging)
5-(2-Chlorophenyl)-4-((4-nitrobenzylidene)amino)-... 2-Chlorophenyl + Schiff base Withdrawing Antibacterial (Gram-positive focus)

Antimicrobial Activity

  • Target Compound: Predicted activity against Gram-positive bacteria (e.g., S. aureus) due to structural similarity to 4-[(3-nitrobenzylidene)amino]-5-(3-nitrophenyl)-..., which exhibits MIC values of 0.132–0.264 mM .
  • 4-[(3-Nitrobenzylidene)amino]-5-(4-aminophenyl)-...: Shows 4-fold higher potency than ampicillin against S. pyogenes .
  • 3-(3-Chlorophenyl)-6-aryl-5,6-dihydro[1,2,4]triazolo...: Active against E. coli and P. aeruginosa at 50–100 µg/mL .

Antioxidant Capacity

  • Target Compound : Lower predicted radical scavenging due to the nitro group’s electron-withdrawing nature.
  • 4-Amino-5-(thiophen-2-ylmethyl)-...: Moderate DPPH• inhibition (40–60%) via thiophene’s conjugated system .
  • AT and AP Derivatives : Achieve >70% DPPH• scavenging due to -NH₂ and SH groups .

Table 2: Antioxidant and Antimicrobial Performance

Compound DPPH• Scavenging (%) MIC (S. aureus) Key Functional Groups
Target Compound <40 (Predicted) 0.1–0.3 mM -NO₂, -SH
4-Amino-5-phenyl-... (AT) 75–85 N/A -NH₂, -SH
5-(5-Methyl-1H-pyrazol-3-yl)-... 50–60 N/A Pyrazole, -SH

Theoretical and Computational Insights

  • Coumarin-Triazole Hybrids : Molecular docking reveals strong binding to SARS-CoV-2 helicase (binding energy: −8.5 kcal/mol) via thiophene and triazole interactions .

Biological Activity

4-Ethyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the triazole family, which is known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in treating various diseases, particularly cancer and microbial infections.

  • IUPAC Name: this compound
  • Molecular Formula: C10H10N4O2S
  • Molecular Weight: 250.28 g/mol
  • CAS Number: 400064-09-7

Synthesis

The synthesis typically involves the reaction of 3-nitrobenzaldehyde with ethyl hydrazinecarboxylate to form an intermediate hydrazone, which is then cyclized with thiourea under acidic conditions. The process commonly employs ethanol as a solvent and involves refluxing to achieve the desired product.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have reported its effectiveness comparable to standard antibiotics against Micrococcus luteus and Escherichia coli .

Anticancer Properties

The compound has demonstrated promising anticancer activity. In vitro studies using human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines revealed that it inhibits cell proliferation effectively. The mechanism appears to involve the inhibition of topoisomerases, enzymes crucial for DNA replication and cell division .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against M. luteus and E. coli
AnticancerInhibits proliferation in melanoma and breast cancer cells
Enzyme InhibitionTargets topoisomerases in cancer cells

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Antimicrobial Mechanism: It inhibits protein synthesis in microbial cells.
  • Anticancer Mechanism: It interferes with DNA replication by inhibiting topoisomerases, leading to apoptosis in cancer cells .

Case Studies

A notable study involved synthesizing various derivatives of triazoles and testing their cytotoxicity against different cancer cell lines. Among these derivatives, those containing the triazole moiety exhibited enhanced efficacy against cancer cells compared to their non-triazole counterparts. The selectivity towards cancer cells was also evaluated, indicating that some derivatives possess lower toxicity towards normal cells while maintaining high cytotoxicity against tumor cells .

Comparative Analysis with Similar Compounds

Comparative studies between this compound and other triazole derivatives show that modifications in substituents significantly influence biological activity. For example:

  • 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol showed similar antimicrobial properties but varied in anticancer efficacy.

Table 2: Comparison with Similar Triazole Derivatives

Compound NameAntimicrobial ActivityAnticancer Activity
This compoundHighHigh
4-Methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiolModerateModerate

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-ethyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol?

The compound is typically synthesized via heterocyclization of thiosemicarbazide intermediates. For example, microwave-assisted synthesis in isopropanol with sodium hydroxide as a base has been optimized for analogous triazole-thiol derivatives . Alkylation reactions using (3-bromopropyl)benzene under alkaline conditions are also reported to modify the thiol group . Key steps include nucleophilic substitution and purification via recrystallization.

Q. How is the molecular structure of this compound confirmed experimentally?

Characterization relies on a combination of:

  • Elemental analysis (C, H, N, S content) to validate stoichiometry.
  • FTIR spectroscopy to identify thiol (-SH) vibrations (2500–2600 cm⁻¹) and nitro group stretches (~1520–1350 cm⁻¹) .
  • ¹H/¹³C NMR to resolve aromatic protons (δ 7.5–8.5 ppm) and ethyl group signals (δ 1.2–1.5 ppm for CH₃; δ 4.0–4.5 ppm for CH₂) .
  • Mass spectrometry (LC-MS) for molecular ion confirmation .

Q. What is the role of this compound in coordination chemistry?

The thiol group acts as a ligand to form stable complexes with transition metals (e.g., Ni(II), Cu(II), Zn(II)). Reactions are typically conducted in alcoholic media, yielding complexes characterized by UV-Vis spectroscopy (d-d transitions) and magnetic susceptibility measurements . Such complexes are studied for catalytic or bioactive properties.

Advanced Research Questions

Q. How can density functional theory (DFT) enhance the understanding of this compound's electronic properties?

DFT calculations (e.g., B3LYP/6-311G**) predict molecular geometry, frontier orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces. These correlate with experimental NMR chemical shifts and IR vibrational modes, aiding in rationalizing reactivity and interaction with biological targets . For example, the nitro group’s electron-withdrawing effect lowers HOMO energy, influencing redox behavior.

Q. What structure-activity relationships (SARs) govern its antiradical activity?

SAR studies using DPPH assays reveal:

  • The thiol group is critical for radical scavenging (88.89% activity at 1×10⁻³ M) .
  • Substituents like 4-fluorobenzylidene reduce activity slightly (~5–10% decrease), while hydroxybenzylidene derivatives enhance solubility but not efficacy .
  • Activity drops by ~35% when concentration decreases from 1×10⁻³ M to 1×10⁻⁴ M, indicating concentration-dependent efficacy (Table 2 in ).

Q. How should researchers design dose-response experiments for biological activity studies?

  • Use serial dilutions (e.g., 1×10⁻³ M to 1×10⁻⁶ M) to establish IC₅₀ values.
  • Include positive controls (e.g., ascorbic acid for antioxidant assays) and solvent controls.
  • Validate results via triplicate measurements and statistical analysis (e.g., ANOVA) .

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Cross-validate methodologies (e.g., DPPH vs. ABTS assays for antioxidant activity).
  • Compare purity data (HPLC ≥95%) and synthetic routes, as impurities (e.g., disulfide byproducts from thiol oxidation) may skew results .
  • Use computational docking to reconcile divergent SAR trends (e.g., steric vs. electronic effects) .

Q. How are alkylated derivatives synthesized, and what are their applications?

  • S-alkylation : React the thiol with alkyl halides (e.g., 3-bromopropylbenzene) in basic media to produce thioether derivatives .
  • Mannich reactions : Introduce aminoalkyl groups via formaldehyde and secondary amines . These derivatives are screened for enhanced bioavailability or targeted antimicrobial activity .

Q. What analytical challenges arise in quantifying impurities during synthesis?

  • Byproducts : Disulfide formation (from thiol oxidation) requires monitoring via TLC or HPLC .
  • Residual solvents : GC-MS detects traces of isopropanol or ether.
  • Metal contamination : ICP-MS ensures metal-free complexes for biological assays .

Methodological Tables

Characterization Technique Key Observations Reference
FTIR-SH stretch: 2550 cm⁻¹; NO₂: 1520, 1350 cm⁻¹
¹H NMREthyl CH₃: δ 1.3 ppm; aromatic H: δ 7.8–8.2
DPPH AssayIC₅₀ = 5.3×10⁻⁴ M (vs. ascorbic acid: 2.1×10⁻⁵ M)
DFT Parameter Value Reference
HOMO-LUMO Gap4.2 eV
Electrostatic PotentialNegative charge localized on nitro group

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